2-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxino ring and a pyridyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Shares the benzimidazole and dioxino ring structure but lacks the pyridyl cyanide group.
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole: Contains a similar benzimidazole core but with different ring fusion and functional groups.
Uniqueness
2-[(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4,6-DIMETHYL-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O2S/c1-10-5-11(2)20-18(12(10)8-19)25-9-17-21-13-6-15-16(7-14(13)22-17)24-4-3-23-15/h5-7H,3-4,9H2,1-2H3,(H,21,22) |
InChI Key |
NHAOSLOCUGLPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NC3=CC4=C(C=C3N2)OCCO4)C |
Origin of Product |
United States |
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